1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC13736426
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 1-[3-(oxetan-3-ylmethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C12H14O3/c1-9(13)11-3-2-4-12(5-11)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 |
| Standard InChI Key | QZBLABXBAYLBCJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)OCC2COC2 |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)OCC2COC2 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one delineates its structure: a phenyl ring with an acetyl group (-COCH₃) at position 1 and an oxetan-3-ylmethoxy group (-OCH₂-oxetane) at position 3. The oxetane ring, a four-membered cyclic ether, introduces steric strain and polarity, distinguishing it from simpler acetophenone derivatives like m-methylacetophenone (C₉H₁₀O, MW 134.18) . The molecular formula of the target compound is C₁₂H₁₄O₃, yielding a molecular weight of 206.24 g/mol.
Key structural features include:
-
Acetyl group: Provides a ketone functional group amenable to nucleophilic additions or reductions.
-
Oxetan-3-ylmethoxy substituent: Enhances hydrophilicity and serves as a bioisostere for traditional hydrophobic groups .
Synthesis and Manufacturing
While no direct synthesis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is documented in the provided sources, analogous routes for substituted acetophenones offer plausible strategies.
Grignard Reaction-Based Approaches
The patent WO2021171301A1 describes synthesizing trifluoromethyl acetophenones via Grignard reagents. Adapting this method:
-
Grignard Formation: React 3-bromooxetane with magnesium to form the oxetane Grignard reagent.
-
Ketene Coupling: Introduce acetyl groups via reaction with ketene (CH₂=C=O) in hydrocarbon solvents.
-
Etherification: Attach the oxetane-methoxy group using Mitsunobu or Williamson ether synthesis.
This approach parallels the trifluoromethyl acetophenone synthesis , where transition metal ligands (e.g., Fe(AcAc)₃) and acid complexes optimize yields.
Direct Functionalization of Acetophenone
An alternative route involves:
-
Protection of 3-Hydroxyacetophenone: Temporarily protect the hydroxyl group (e.g., as a silyl ether).
-
Oxetane Introduction: React with oxetan-3-ylmethyl bromide under basic conditions (K₂CO₃, DMF).
-
Deprotection: Remove protecting groups to yield the target compound.
Purification via recrystallization or chromatography ensures high purity (>99%), as emphasized in patent methodologies .
Physicochemical Properties
The oxetane ring significantly alters properties compared to conventional acetophenones:
The oxetane’s polarity reduces hydrophobicity (lower LogP) and enhances aqueous solubility, critical for drug bioavailability .
Spectroscopic Characteristics
While experimental spectra are unavailable, inferred data from analogs suggest:
-
¹H NMR:
-
Acetyl proton: δ 2.6 (s, 3H).
-
Oxetane protons: δ 4.5–4.8 (m, 4H, oxetane ring), δ 3.8 (m, 2H, OCH₂).
-
Aromatic protons: δ 7.4–7.6 (m, 4H).
-
-
IR: Strong C=O stretch ~1680 cm⁻¹, C-O-C (oxetane) ~1100 cm⁻¹.
-
MS (ESI+): m/z 207.1 [M+H]⁺.
Applications in Pharmaceutical Research
The compound’s bioisosteric potential is its most salient feature. Nonclassical phenyl replacements, such as oxetanes, improve drug-like properties by balancing lipophilicity and metabolic stability . Key applications include:
Kinase Inhibitor Scaffolds
The acetyl group serves as a hydrogen bond acceptor, while the oxetane enhances solubility. This combination is advantageous in designing kinase inhibitors targeting hydrophobic pockets.
Prodrug Development
Oxetanes resist enzymatic degradation better than linear ethers, making the compound a candidate for prodrug formulations.
Future Perspectives
Research priorities include:
-
Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.
-
Metabolic Studies: Assess oxidative stability in liver microsomes.
-
Crystallography: Resolve 3D structure to guide structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume